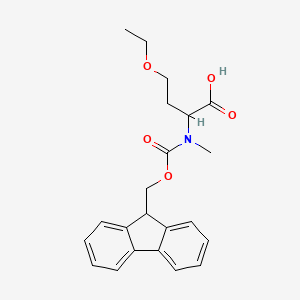

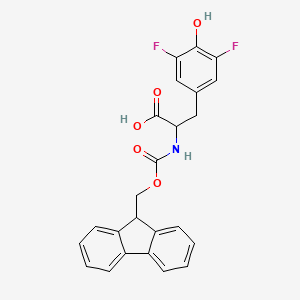

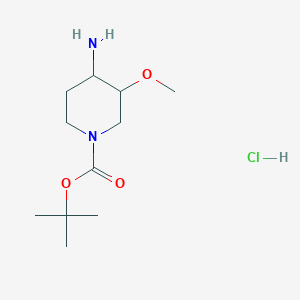

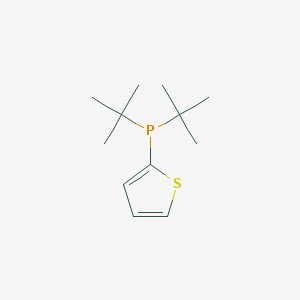

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piroximone is a cardiotonic agent used primarily for the treatment of congestive heart failure. It belongs to the class of phosphodiesterase inhibitors, which work by increasing the force of contraction of the heart muscle, thereby improving cardiac output .

Preparation Methods

The synthesis of Piroximone involves several steps, starting with the preparation of the dihydroimidazolone core. This core is then functionalized to introduce the pyridoyl group. The reaction conditions typically involve the use of acidic or neutral media for the oxidation steps and basic media for the reduction steps . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product .

Chemical Reactions Analysis

Piroximone undergoes several types of chemical reactions:

Substitution: Various substitution reactions can be performed on the dihydroimidazolone core to introduce different functional groups.

Common reagents used in these reactions include carbon paste and glassy carbon electrodes for oxidation, and mercury electrodes for reduction . The major products formed from these reactions are typically oxidized or reduced derivatives of Piroximone .

Scientific Research Applications

Piroximone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the electrochemical properties of dihydroimidazolones.

Biology: Investigated for its effects on cellular redox balance and lipid metabolism.

Medicine: Primarily used in the treatment of congestive heart failure due to its cardiotonic properties.

Industry: Employed in the development of new phosphodiesterase inhibitors for various therapeutic applications.

Mechanism of Action

Piroximone exerts its effects by inhibiting phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Piroximone increases the levels of cAMP in cardiac cells, leading to enhanced calcium influx and stronger heart muscle contractions . This mechanism is distinct from that of other cardiotonic agents like digitalis, which work by inhibiting sodium-potassium ATPase .

Comparison with Similar Compounds

Piroximone is often compared with other phosphodiesterase inhibitors such as:

Milrinone: Similar in its mechanism of action but chemically unrelated.

Enoximone: Another cardiotonic agent with similar electrochemical properties.

Dobutamine: A sympathomimetic agent that increases cardiac output but does not have the same vasodilatory effects as Piroximone.

Piroximone is unique in its dual action as both a cardiotonic and a vasodilator, making it particularly effective in reducing pulmonary and systemic vascular resistance while increasing cardiac output .

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one |

InChI |

InChI=1S/C11H13N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6,8-9H,2H2,1H3,(H2,13,14,16) |

InChI Key |

WJBHKYQDAXROOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(NC(=O)N1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)